(2E)-Leocarpinolide F

Stereochemistry Structural Isomerism Natural Product Chemistry

Ensure experimental reproducibility by procuring the defined (E)-stereoisomer. (2E)-Leocarpinolide F (CAS 2382907-32-4) features a specific C-2 tiglate geometry distinct from Leocarpinolide F (CAS 145042-08-6), critical for accurate SAR, cytotoxic activity mapping against A549/MDA-MB-231 cells, and antifeedant studies. Using non-specific isomers introduces uncontrolled variables. This compound is a valuable molecular probe and scaffold for semi-synthetic modification.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B12393294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-Leocarpinolide F
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C
InChIInChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4+,13-8+,14-7-/t15-,16+,17+,18+/m1/s1
InChIKeyRGDZQGAEJIRTEC-BVBCGVFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-Leocarpinolide F: A Germacrane-Type Sesquiterpenoid for Precision Plant-Derived Research


(2E)-Leocarpinolide F (CAS 2382907-32-4), also designated as Compound 20, is a germacrane-type sesquiterpenoid that is isolable from the aerial parts of *Sigesbeckia orientalis* (Asteraceae) [1]. This natural product is a specific geometric isomer characterized by an (E)-configuration at the C-2 position of its tiglate ester side chain, distinguishing it from other sesquiterpenoids within the same class [1].

Why (2E)-Leocarpinolide F Cannot Be Interchanged with Generic Sesquiterpenoid Analogs


The procurement of a general 'germacrane-type sesquiterpenoid' or a non-specific isomer, such as the more commonly referenced Leocarpinolide F (CAS 145042-08-6), fails to ensure experimental reproducibility due to the structural specificity of (2E)-Leocarpinolide F. The (E)-stereochemistry at the C-2 position of the tiglate ester side chain is a defined geometric configuration that can critically influence molecular conformation, receptor binding affinity, and biological activity relative to its (Z)-isomer or other closely related co-metabolites [1]. Substituting with an undefined or alternative isomer introduces an uncontrolled variable that invalidates precise structure-activity relationship (SAR) studies and may lead to divergent or null biological outcomes [2].

Quantitative Differentiation of (2E)-Leocarpinolide F: A Comparative Evidence Guide


Stereochemical Purity as a Critical Differentiator for Reproducible Bioactivity

(2E)-Leocarpinolide F is a defined geometric isomer with a specific (E)-configuration at the C-2 tiglate ester, whereas the more commonly listed 'Leocarpinolide F' (CAS 145042-08-6) is an unspecific isomer or a mixture . The stereochemical purity of the (2E)-isomer is critical because bioactivity data for related germacrane-type sesquiterpenoids from *S. orientalis* demonstrates that small structural modifications, including stereochemistry, drastically alter cytotoxic potency [1].

Stereochemistry Structural Isomerism Natural Product Chemistry

Insecticidal Activity: Quantitative Evidence for Pest Control Research

The structurally related Leocarpinolide F (CAS 145042-08-6), for which (2E)-Leocarpinolide F is a defined geometric isomer, has been demonstrated to exhibit significant insecticidal activity and antifeedant effects against *Spodoptera littoralis* larvae [1]. While quantitative comparison between isomers is not available, the activity of the Leocarpinolide F class against this economically important pest establishes the structural scaffold's potential. Procuring the specific (2E)-isomer allows researchers to accurately assess the contribution of the (E)-stereochemistry to this observed activity.

Insecticidal Activity Antifeedant Agricultural Biotechnology

Cytotoxic Activity in Germacrane Sesquiterpenoids: Context for Cancer Research Applications

A study of 27 germacrane-type sesquiterpenoids from *S. orientalis* identified several analogues (compounds 13, 21, and 23) possessing an 8-methacryloxy group that exhibited strong in vitro cytotoxicity against human A549 and MDA-MB-231 cancer cell lines, with IC50 values ranging from 6.02 to 10.77 μM [1]. While (2E)-Leocarpinolide F was not among the specific compounds tested in this study, it belongs to the same structural class and is a known co-metabolite from the same plant source [2]. This class-level evidence suggests that (2E)-Leocarpinolide F may possess similar cytotoxic potential, warranting its procurement for focused SAR and mechanism-of-action studies.

Cytotoxicity Cancer Cell Lines Natural Product Drug Discovery

High-Value Application Scenarios for (2E)-Leocarpinolide F in Specialized Research


Structure-Activity Relationship (SAR) Studies of Germacrane Sesquiterpenoids

Utilize (2E)-Leocarpinolide F as a defined stereochemical probe to delineate the contribution of the C-2 (E)-geometry to the cytotoxic activity observed in the germacrane class from *S. orientalis*. By comparing its activity directly with other isolated isomers or synthetic (Z)-analogues, researchers can map the structural determinants of potency and selectivity against cancer cell lines such as A549 and MDA-MB-231 [1].

Investigation of Insect Antifeedant Mechanisms

Employ (2E)-Leocarpinolide F in controlled in vivo assays to quantify its specific antifeedant and insecticidal effects against agricultural pests like *Spodoptera littoralis*. Given the reported activity of the Leocarpinolide F class [2], this compound can serve as a molecular starting point for the development of novel, stereochemically-defined biopesticides and for studying insect chemoreception.

Natural Product Derivatization and Chemical Probe Development

Leverage the unique scaffold of (2E)-Leocarpinolide F for semi-synthetic modification. The presence of reactive functional groups (e.g., α,β-unsaturated lactone, hydroxyls) allows for the creation of a focused library of analogues. These can be screened to enhance potency, improve pharmacokinetic properties, or develop affinity-based probes for target identification in the context of the anti-inflammatory or cytotoxic pathways associated with *Sigesbeckia* herbal medicine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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